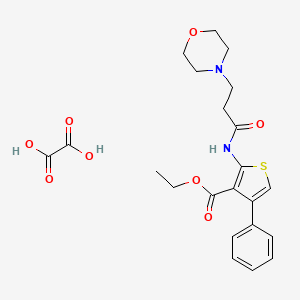

Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3-morpholinopropanoic acid, which is then reacted with ethyl 4-phenylthiophene-3-carboxylate under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities with consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₈H₃₁N₃O₄S

- CAS Number : 1051924-56-1

- Functional Groups : Thiophene ring, carboxylic acid group (carboxylate), amide group, morpholine group.

The presence of these functional groups enhances the compound's solubility in polar solvents, making it suitable for biological applications.

Medicinal Chemistry

Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate has shown potential in drug development due to its biological activity. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with thiophene structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

- Anti-inflammatory Effects : The morpholine moiety is associated with anti-inflammatory activities. Similar compounds have been investigated for their ability to reduce inflammation in animal models.

Case Study: Anticancer Activity

A study explored the anticancer potential of this compound by testing its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against certain types of cancer.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives through chemical modifications. The key reactions include:

- Amidation Reactions : The presence of the amide group facilitates further derivatization, enabling the synthesis of compounds with enhanced biological activities.

- Functional Group Transformations : The carboxylate group can be transformed into other functional groups, broadening the scope for creating novel compounds with different properties.

Material Science

In material science, this compound is investigated for its potential applications in developing conductive polymers. These polymers are crucial for electronic devices and sensors due to their ability to conduct electricity while maintaining flexibility.

Biological Research

The compound's interaction with biological systems is an area of active research. Studies are being conducted to understand its pharmacokinetics and pharmacodynamics, which are essential for evaluating its therapeutic potential. Interaction studies often involve:

- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.

- In Vivo Studies : Testing the compound's effects in live animal models to assess efficacy and safety profiles.

Wirkmechanismus

The mechanism of action of Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

- Ethyl 4-(4-fluorophenyl)-2-(3-morpholinopropanamido)thiophene-3-carboxylate oxalate

- Ethyl 6-methyl-2-(3-morpholinopropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Uniqueness

Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate, also known as ERBA, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a thiophene ring, an amide group, and a morpholine moiety. Its molecular formula is C18H31N3O4S with a CAS number of 1051924-56-1. The presence of functional groups such as carboxylate and amide enhances its solubility in polar solvents, making it suitable for various biological applications.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C18H31N3O4S |

| CAS Number | 1051924-56-1 |

| Functional Groups | Thiophene, Morpholine, Carboxylate |

| Solubility | High in polar solvents |

Biological Activity

Research indicates that compounds similar to ERBA exhibit significant biological activities, including anti-inflammatory, antitumor, and cytotoxic properties. The specific activities of ERBA warrant further investigation through in vitro and in vivo studies.

The biological activity of ERBA can be attributed to several mechanisms:

- Inhibition of Kinase Activity : Similar compounds have shown potential in inhibiting kinases involved in cell cycle regulation, particularly polo-like kinase 1 (Plk1), which is overexpressed in various cancers .

- Oxidative Stress Modulation : Studies suggest that compounds with thiophene rings can modulate oxidative stress pathways, potentially reducing cellular damage caused by free radicals .

- Cell Cycle Arrest : By interfering with mitotic processes, ERBA may induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

A review of the literature reveals several studies that highlight the biological activities of ERBA and its analogs:

- Antitumor Activity : A study demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.

- Anti-inflammatory Effects : Research on structurally similar compounds showed promising results in reducing inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.

Table 2: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces inflammatory markers in animal models | |

| Cytotoxicity | Exhibits significant cytotoxic effects |

Synthesis and Derivatives

The synthesis of ERBA typically involves multi-step organic reactions that require specific reagents to ensure high yields and purity. The process often includes:

- Formation of the Thiophene Ring : Utilizing appropriate precursors to construct the thiophene core.

- Amidation Reaction : Introducing the morpholine group through amidation with morpholinopropanoic acid derivatives.

- Carboxylation : Modifying the compound to incorporate the carboxylate group for enhanced solubility.

Potential Derivatives

Several derivatives of ERBA have been explored for their biological activities:

- Ethyl 2-amino-4-phenylthiophene-3-carboxylate : Exhibits notable antitumor activity.

- Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate : Shows potential anti-inflammatory effects.

Eigenschaften

IUPAC Name |

ethyl 2-(3-morpholin-4-ylpropanoylamino)-4-phenylthiophene-3-carboxylate;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S.C2H2O4/c1-2-26-20(24)18-16(15-6-4-3-5-7-15)14-27-19(18)21-17(23)8-9-22-10-12-25-13-11-22;3-1(4)2(5)6/h3-7,14H,2,8-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOOTNWPMQHTCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.